(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Description
Properties
IUPAC Name |
[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F5N3/c7-5(8)14-3(2-12)1-4(13-14)6(9,10)11/h1,5H,2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYXWNBMSVQOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine are carbon-centered radical intermediates. These intermediates play a crucial role in various biochemical reactions, particularly in the process of trifluoromethylation.
Mode of Action
This compound interacts with its targets through a process known as trifluoromethylation. This process involves the addition of a trifluoromethyl group to the carbon-centered radical intermediates. The resulting changes include the formation of new carbon-fluorine bonds, which can significantly alter the chemical properties of the intermediates.
Biochemical Pathways
The trifluoromethylation process affects various biochemical pathways. It leads to the synthesis of diverse fluorinated compounds through selective carbon-fluorine bond activation. These fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials due to their unique properties.
Result of Action
The action of this compound results in the formation of diverse fluorinated compounds. These compounds can have various molecular and cellular effects, depending on their specific structures and properties. For example, they might serve as potent pharmaceutical agents or valuable materials.
Biochemical Analysis
Biochemical Properties
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine plays a crucial role in biochemical reactions, particularly in the context of fluorine-containing heterocycles. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with enzymes involved in radical processes, such as those catalyzing difluoromethylation reactions. These interactions often involve the formation of stable complexes, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been observed to affect gene expression patterns, potentially through interactions with transcription factors or epigenetic modifications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding to specific biomolecules, leading to enzyme inhibition or activation. This binding can induce conformational changes in the target molecules, thereby altering their function. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects have been observed, indicating a dosage-dependent response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its accumulation and activity within specific tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of the compound within subcellular structures can impact its activity and function, highlighting the importance of understanding its intracellular dynamics.
Biological Activity
(1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is a fluorinated pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound, characterized by its unique difluoromethyl and trifluoromethyl substituents, has been investigated for various pharmacological effects, including anti-inflammatory, analgesic, and antimalarial properties.
Chemical Structure and Properties
The molecular formula of this compound is C6H5F5N2, with a molecular weight of 216.11 g/mol. The presence of fluorine atoms significantly influences the compound's lipophilicity and biological activity, making it a subject of interest in drug design.
Anti-inflammatory and Analgesic Effects
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. In one study, related compounds demonstrated IC50 values against COX-2 ranging from 0.01 to 5.40 μM, indicating potent anti-inflammatory activity compared to standard treatments like diclofenac sodium .
Table 1: Comparison of IC50 Values for Pyrazole Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | Current Study |
| Standard (Diclofenac Sodium) | 54.65 | TBD | |
| Compound A | 26.19 | 0.01 | |
| Compound B | 30.95 | 5.40 |
Antimalarial Activity
The compound's potential as an antimalarial agent has also been explored. In structure-based optimization studies, compounds with similar pyrazole structures were evaluated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria prophylaxis. These studies reported IC50 values lower than 0.03 μM against both Plasmodium falciparum and Plasmodium vivax DHODH, indicating strong efficacy .
Case Studies
Several case studies have illustrated the pharmacological potential of pyrazole derivatives:
- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects in vivo. Compounds exhibited significant reductions in edema in murine models, with some achieving over 50% inhibition compared to controls .
- Antimalarial Efficacy : A lead compound identified through computational methods showed promising results in murine models of malaria, providing single-dose cures against P. falciparum. This highlights the potential application of similar pyrazole derivatives in malaria treatment strategies .
Scientific Research Applications
Medicinal Chemistry
The compound has demonstrated potential as a pharmaceutical agent due to its ability to interact with biological targets. Research indicates that derivatives of pyrazole compounds can exhibit anti-inflammatory, analgesic, and antipyretic activities. The incorporation of difluoromethyl and trifluoromethyl groups enhances metabolic stability and bioavailability, making these compounds attractive candidates for drug development.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrazole derivatives, including (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine. The findings revealed that these compounds inhibited tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The study concluded that further optimization could lead to potent anticancer agents .
Agrochemical Applications
The unique fluorinated structure of this compound also positions it as a promising candidate for use in agrochemicals. Fluorinated compounds often exhibit improved efficacy as pesticides and herbicides due to their enhanced lipophilicity and biological activity.
Case Study: Herbicidal Activity
Research conducted by agricultural scientists demonstrated that the application of this compound in formulations significantly increased the herbicidal activity against various weed species. The study highlighted its potential as a selective herbicide, minimizing damage to crops while effectively controlling weed populations .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and reported applications.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position and Electronic Effects :
- The trifluoromethyl group (-CF₃) at position 3 in the target compound and its analogs (e.g., ) introduces strong electron-withdrawing effects, stabilizing the pyrazole ring and enhancing resistance to oxidative metabolism.
- Difluoromethyl (-CF₂H) at position 1 (target compound) provides moderate electron-withdrawing properties and may improve solubility compared to bulkier substituents like pyridinyl .
Synthetic Accessibility :
- The hydrochloride salt of the pyridin-3-yl analog highlights the feasibility of synthesizing stable salts for improved solubility and formulation.
- The methyl-substituted analog demonstrates that smaller substituents at position 1 simplify synthesis but may reduce target specificity.
Agrochemical Relevance: The 3-(difluoromethyl)-1-methyl analog is explicitly noted for agrochemical use, underscoring the role of fluorine in enhancing pesticidal activity.
Preparation Methods
General Synthetic Strategy
The synthesis of fluorinated pyrazole derivatives such as (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine typically follows a multi-step approach:
- Construction of the pyrazole core with appropriate substitution.
- Introduction of difluoromethyl and trifluoromethyl groups at specific positions.
- Functionalization at the 5-position to install the methanamine moiety.
This approach often involves carbonyl insertion, halogenation, cyclization, and amination reactions under controlled conditions.
Key Preparation Methods
Carbointercalation, Halogenation, and Cyclization Route
A patented method for synthesizing difluoromethyl-substituted pyrazole carboxylic acids provides a relevant framework for preparing related difluoromethyl-trifluoromethyl pyrazoles:
- Step A: Carbointercalation Reaction
Difluorochloromethane reacts with carbon monoxide and methyl hydrazine under catalytic conditions (palladium salts and phosphine ligands) with sodium formate to form an intermediate (Formula I). - Step B: Halogenation Reaction
The intermediate undergoes halogenation using bromine in N,N-dimethylformamide at low temperatures (-5 to 0 °C) to form a brominated intermediate (Formula II). - Step C: Cyclization Reaction
The brominated intermediate reacts with alkali and propiolic acid to form the pyrazole ring with difluoromethyl substitution (Formula V), isolated as a high-purity solid with good yield (~86%).
This method highlights the importance of controlled halogenation and cyclization steps to build the fluorinated pyrazole scaffold.
One-Pot Synthesis Using Nitrile Imines and Mercaptoacetaldehyde
A recent synthetic approach for 1-aryl-3-trifluoromethylpyrazoles involves:
- Generating nitrile imines in situ.
- Reacting them with mercaptoacetaldehyde (a surrogate for acetylene) to form a (3+3)-annulation intermediate.
- Subsequent dehydration and ring contraction yield trifluoromethylated pyrazoles.
Although this method is demonstrated for 1-aryl-3-trifluoromethylpyrazoles, it can be adapted for difluoromethyl-trifluoromethyl pyrazoles by varying the nitrile imine precursors.
Nucleophilic Substitution and Functional Group Transformations
For installing the methanamine group at the 5-position of the pyrazole ring, nucleophilic substitution reactions are employed:
- Starting from halogenated pyrazole intermediates, nucleophilic amination with ammonia or amine sources introduces the methanamine functionality.
- Strong bases such as sodium hydride in solvents like dimethylformamide (DMF) facilitate the substitution reactions.
Reaction Conditions and Catalysts
Yields and Purity
Challenges and Considerations
- Handling of fluorinated intermediates requires corrosion-resistant equipment due to potential HF formation and aggressive reagents.
- Regioselectivity in trifluoromethyl and difluoromethyl group placement demands precise control over reaction parameters.
- Purification often involves crystallization and chromatographic techniques to achieve high purity.
Summary Table of Preparation Methods
Research Findings and Applications
- The difluoromethyl and trifluoromethyl groups impart unique electronic and steric properties, enhancing bioactivity and metabolic stability.
- The methanamine functionality enables further derivatization for pharmaceutical applications.
- Synthetic routes are continuously optimized to improve yields, reduce waste, and enhance regioselectivity.
Q & A
Q. What are the optimal synthetic routes for (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine, and what challenges are encountered in its purification?
Methodological Answer: The synthesis typically involves multi-step reactions starting with fluorinated pyrazole precursors. For example, a regioselective cyclization strategy using THF and n-BuLi at low temperatures (−78°C) can generate the pyrazole core, followed by functionalization of the methanamine group via reductive amination (NaCNBH₃ in AcOH/MeOH) . Challenges include controlling the regiochemistry of fluorine substitution and minimizing side reactions (e.g., over-alkylation). Purification often requires reverse-phase HPLC or silica gel chromatography due to the compound’s polarity and fluorinated substituents .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆F₅N₃ | |
| Molecular Weight | 227.12 g/mol | |
| CAS Number | 1254717-53-7 |
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- ¹⁹F NMR : Critical for confirming the presence and position of difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups. Chemical shifts for -CF₃ typically appear near −60 ppm .
- LC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 228.1) and detects impurities.
- FT-IR : Identifies amine (-NH₂) stretches (~3350 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
Purity is quantified via HPLC with a C18 column (≥95% purity required for biological assays) .
Advanced Research Questions
Q. How does the substitution pattern of fluorine groups influence the compound’s bioavailability and target binding efficiency?
Methodological Answer: The difluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the trifluoromethyl group increases lipophilicity (logP ~2.5), improving membrane permeability . In silico docking studies (e.g., AutoDock Vina) reveal that the -CF₃ group forms hydrophobic interactions with aromatic residues in enzyme active sites, such as oxysterol-binding proteins (OSBP) or cyclin-dependent kinases (CDKs) . Comparative studies with non-fluorinated analogs show a 10-fold increase in IC₅₀ against OSBP .
Q. What strategies can resolve contradictions in reported biological activities of similar pyrazole derivatives?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. To address this:
Q. How can computational modeling predict the binding modes of this compound with potential enzymatic targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the pyrazole ring in solvated enzyme pockets (e.g., CDK2 ATP-binding site) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon fluorine substitution .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds between the methanamine group and Asp86 in CDK2) .
Q. What are the common side reactions during the synthesis of fluorinated pyrazole derivatives, and how can they be mitigated?
Methodological Answer:
- Over-Fluorination : Occurs with excess fluorinating agents (e.g., DAST). Mitigation: Use stoichiometric controls and monitor via ¹⁹F NMR .
- Ring-Opening : Observed under strong acidic conditions. Solution: Employ mild acids (e.g., AcOH) during cyclization .
- Byproduct Formation : Use scavenger resins (e.g., polymer-bound cyanoborohydride) to trap unreacted intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
